molecular formula C22H15N3O B8239425 (3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B8239425
M. Wt: 337.4 g/mol
InChI Key: PPAHKDAKTNXOOZ-NQIIRXRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that features a unique combination of phenanthroline and indeno[1,2-d]oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phenanthroline Moiety: Starting from a suitable precursor, such as 1,10-phenanthroline, various functional groups can be introduced through substitution reactions.

    Construction of the Indeno[1,2-d]oxazole Core: This step may involve cyclization reactions to form the indeno[1,2-d]oxazole structure.

    Coupling Reactions: The final step often involves coupling the phenanthroline and indeno[1,2-d]oxazole units under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such complex organic compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using efficient catalysts to speed up reactions.

    Purification: Employing techniques like chromatography to purify the final product.

    Scalability: Ensuring the process can be scaled up from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The phenanthroline moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination complexes used in catalytic reactions.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in research to study biological processes.

Industry

    Sensors: Development of chemical sensors for detecting specific substances.

    Electronics: Potential use in organic electronic devices.

Mechanism of Action

The mechanism by which (3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A simpler compound that shares the phenanthroline moiety.

    Indeno[1,2-d]oxazole: The core structure without the phenanthroline unit.

Uniqueness

(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is unique due to its combination of two distinct moieties, which may confer unique chemical and physical properties not found in simpler analogs.

Properties

IUPAC Name

(3aR,8bS)-2-(1,10-phenanthrolin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O/c1-2-6-16-15(4-1)12-18-21(16)25-22(26-18)17-10-9-14-8-7-13-5-3-11-23-19(13)20(14)24-17/h1-11,18,21H,12H2/t18-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAHKDAKTNXOOZ-NQIIRXRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5=C(C=CC6=C5N=CC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC5=C(C=CC6=C5N=CC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.